Desmosterol-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

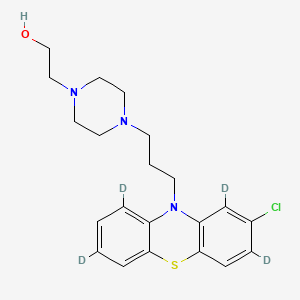

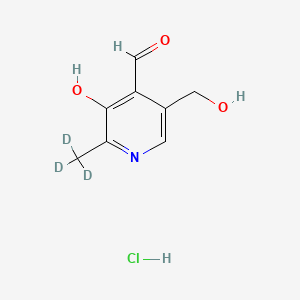

Desmosterol is a precursor of cholesterol synthesis. The enzyme 24-dehydrocholesterol reductase catalyzes this step . It lacks a double bond between C24 and C25, which is present in cholesterol .Molecular Structure Analysis

The molecular formula of Desmosterol-d6 is C27H38OD6 . The percent composition is C 83.01%, H 12.90%, O 4.10% .Chemical Reactions Analysis

This compound is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . Desmosterol being a C27 sterol intermediate is implicated in the Alzheimer’s disease (AD) pathogenesis .Physical and Chemical Properties Analysis

This compound is not hygroscopic and not light sensitive . The storage temperature is -20°C .Scientific Research Applications

Comparative Effects on Model Membranes : Desmosterol and cholesterol's comparative effects on model membranes were studied. Desmosterol, a direct precursor to cholesterol, influences the phase behavior and dynamics of dipalmitoyl phosphatidylcholine (DPPC) model membranes, altering their physical properties (Altunayar, Şahin, & Kazanci, 2015).

Biophysical and Functional Characteristics : The biophysical and functional differences between desmosterol and cholesterol were explored, highlighting the role of the C24 double bond in desmosterol. This structural difference significantly affects membrane dynamics and cellular functions, including raft-dependent signaling (Vainio et al., 2006).

Role in Alzheimer's Disease : Research indicates a connection between desmosterol levels in the brain and Alzheimer's disease. Decreased proportions of desmosterol were observed in Alzheimer's patients, suggesting its potential role in the disease's pathogenesis (Wisniewski, Newman, & Javitt, 2013). Additionally, desmosterol has been identified as a potential plasma biomarker for Alzheimer's, with lower levels observed in patients compared to controls (Sato et al., 2012).

Brain Tumors Indicator : Desmosterol has been detected in various brain tumors and is considered a potential chemical indicator of such tumors, especially when cultured in specific conditions (Weiss et al., 1976).

Modulation of Inflammatory Response : Desmosterol extracted from red algae has been shown to modulate core genes involved in oxidative stress and inflammatory response in intestinal epithelial cells, suggesting its potential in anti-oxidation treatment and immunotherapy (Qu et al., 2023).

Desmosterolosis Research : Desmosterolosis, a disorder caused by mutations in the DHCR24 gene, results in elevated desmosterol levels. This disorder is characterized by multiple congenital anomalies and developmental delays (Waterham et al., 2001).

Other Applications : Further studies explore desmosterol's applications in diagnosing brain tumors (Fumagalli & Paoletti, 1971), its role in cataract production (Cenedella & Bierkamper, 1979), and as a ligand for liver X receptors (Yang et al., 2006).

Mechanism of Action

Target of Action

Desmosterol-d6, a deuterium-labeled form of Desmosterol , primarily targets the 3-hydroxysterol 24-reductase (DHCR24) enzyme . This enzyme catalyzes the conversion of Desmosterol to cholesterol . Desmosterol also acts as a specific agonist of the nuclear receptor RORγ .

Mode of Action

This compound interacts with its targets to modulate various biological processes. It inhibits the DHCR24 enzyme, thereby affecting the conversion of Desmosterol to cholesterol . As an agonist of RORγ, this compound can elevate the expression of RORγ at mRNA and protein levels .

Biochemical Pathways

This compound is involved in the Bloch pathway of cholesterol biosynthesis . It serves as the immediate precursor of cholesterol in this pathway . The compound plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . It significantly down-regulates genes enrolled in the oxidative process and cholesterol homeostasis pathway .

Pharmacokinetics

Deuterium substitution in drug molecules, such as this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

This compound has several molecular and cellular effects. It decreases cellular reactive oxygen species (ROS) levels . In contrast, it remarkably upregulates key inflammatory genes, including IL-6, TNF-α, and IFN-γ . It also impacts progenitor cell differentiation into neurons .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action may vary depending on the specific cellular environment. In the context of hepatitis C virus (HCV) based viral assays, this compound is used as a substitute to desmosterol to rescue replication .

Future Directions

Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . It may be helpful in anti-oxidation treatment and immunotherapy in the future .

Biochemical Analysis

Biochemical Properties

Desmosterol-d6 plays a crucial role in biochemical reactions, particularly in the biosynthesis of cholesterol. It interacts with several enzymes, including 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the conversion of desmosterol to cholesterol. This interaction is essential for maintaining cholesterol homeostasis in cells. This compound, being a stable isotope-labeled compound, is used as a tracer in various biochemical assays to study the pharmacokinetics and metabolic profiles of drugs .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the inflammatory response and oxidative stress pathways in intestinal epithelial cells. This compound treatment leads to a significant down-regulation of genes involved in oxidative processes and cholesterol homeostasis, while upregulating key inflammatory genes such as IL-6, TNF-α, and IFN-γ . Additionally, desmosterol is known to contribute to cell membrane fluidity and promote sperm maturation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a ligand for nuclear receptors such as liver X receptor (LXR) and retinoid X receptor (RXR), which play a role in regulating cholesterol homeostasis and immune responses in macrophages . This compound also influences gene expression by modulating the activity of these nuclear receptors, leading to changes in the expression of genes involved in cholesterol metabolism and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C . Long-term studies have shown that desmosterol can modulate core genes involved in oxidative stress and inflammatory response processes in intestinal epithelial cells, with significant changes observed in gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high levels of desmosterol can replace cholesterol in the retina, both structurally and functionally, without causing adverse effects . In models of desmosterolosis, elevated levels of desmosterol and reduced levels of cholesterol can lead to congenital anomalies and other health issues . These findings highlight the importance of dosage in determining the physiological effects of this compound.

Metabolic Pathways

This compound is involved in the Bloch pathway of cholesterol biosynthesis, where it serves as the immediate precursor to cholesterol. It interacts with enzymes such as DHCR24, which catalyzes its conversion to cholesterol . This pathway is crucial for maintaining cholesterol homeostasis in cells and tissues. This compound, as a stable isotope-labeled compound, is used to study metabolic flux and the effects of various drugs on cholesterol metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through plasma lipoproteins. It is predominantly carried by high-density lipoprotein (HDL) and low-density lipoprotein (LDL), with HDL playing a significant role in exporting desmosterol from cells . This transport mechanism is essential for maintaining cholesterol homeostasis and preventing the accumulation of cholesterol intermediates in cells.

Subcellular Localization

This compound is localized within various subcellular compartments, including the plasma membrane and mitochondria. Its low levels in the hippocampus have been shown to impact progenitor cell differentiation into neurons . This compound is also used as a substitute for desmosterol in viral assays to rescue replication, highlighting its importance in cellular processes .

Properties

IUPAC Name |

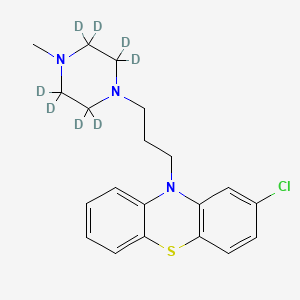

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSXSVCZWQODGV-QSOBUISFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.